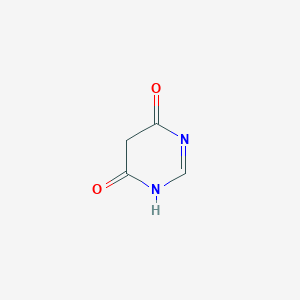![molecular formula C14H13ClN2O4 B1303676 Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate CAS No. 134889-04-6](/img/structure/B1303676.png)
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate is a compound that falls within the category of 4-isoxazolecarboxylic esters. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and as intermediates in organic synthesis. The specific compound is characterized by the presence of a 4-chloroanilino carbonyl group attached to the isoxazole ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves several key steps, including annulation, condensation, cyclization, elimination, and esterification . These reactions typically start from simple precursors and proceed through intermediates like ethyl β-pyrrolidinocrotonate. The synthesis route is crucial as it impacts the yield, purity, and scalability of the final product.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of similar compounds, such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, has been explored through lateral lithiation at the 5-methyl position . The lithiation process is sensitive to the protecting groups used and the presence of additives like LiCl. The resulting lithio anion can be quenched with various electrophiles, leading to 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives have potential as prodrugs for neurotransmitters in the central nervous system.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Transformations
Isoxazole derivatives, like the compound , are significant for their biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. Research shows that these derivatives can be synthesized through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by common bases such as K2CO3 under environmentally friendly conditions. These processes yield compounds with good to very good yields, highlighting the compound's utility in creating novel heterocyclic structures (Laroum et al., 2019).
Applications in Material Science
Ionic liquids, for example, have been reviewed for their electrochemical technology applications, including electroplating and energy storage. The research encompasses various ionic liquids and mixtures, demonstrating their utility in modern electrochemical applications. Although not directly related, the principles governing the interactions of ionic compounds with substrates could shed light on the potential applications of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate in similar contexts (Tsuda, Stafford, & Hussey, 2017).
Potential in Biological and Environmental Sciences
The environmental fate and biodegradability of chemical compounds are critical for assessing their impact and applications. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been comprehensively reviewed, providing insights into the microbial degradation pathways and environmental behavior of such compounds. This research area could hint at the environmental aspects related to the use and disposal of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate and similar substances (Thornton et al., 2020).
Safety And Hazards
将来の方向性
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate has diverse applications in scientific research and serves as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals . Its future directions are likely to be influenced by advancements in these fields.
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOOFRTGANMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377261 |
Source


|
| Record name | ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |
CAS RN |
134889-04-6 |
Source


|
| Record name | ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)




![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)





